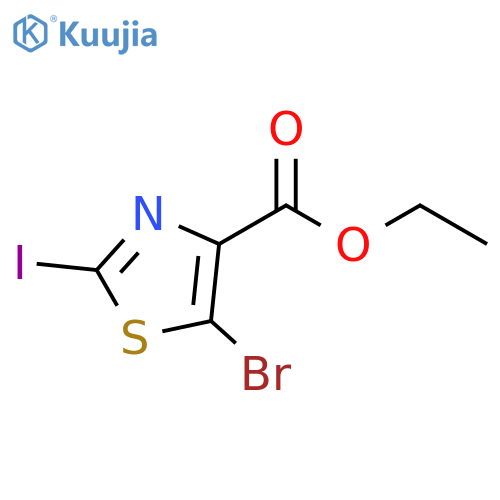Cas no 2044706-77-4 (Ethyl 5-bromo-2-iodothiazole-4-carboxylate)

2044706-77-4 structure
商品名:Ethyl 5-bromo-2-iodothiazole-4-carboxylate
Ethyl 5-bromo-2-iodothiazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 4-Thiazolecarboxylic acid, 5-bromo-2-iodo-, ethyl ester
- 2044706-77-4
- MFCD30541455
- 5-BROMO-2-IODO-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
- Ethyl 5-bromo-2-iodothiazole-4-carboxylate
- Ethyl5-bromo-2-iodothiazole-4-carboxylate
- AKOS025149390
- SY349261
- F84663
-
- インチ: 1S/C6H5BrINO2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3
- InChIKey: CZTMVELEICLRLC-UHFFFAOYSA-N
- ほほえんだ: S1C(Br)=C(C(OCC)=O)N=C1I
計算された属性
- せいみつぶんしりょう: 360.82691g/mol
- どういたいしつりょう: 360.82691g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 67.4Ų
Ethyl 5-bromo-2-iodothiazole-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR024VQS-1g |
Ethyl 5-bromo-2-iodothiazole-4-carboxylate |
2044706-77-4 | 98% | 1g |
$139.00 | 2025-02-13 | |
| 1PlusChem | 1P024VIG-1g |
Ethyl 5-bromo-2-iodothiazole-4-carboxylate |
2044706-77-4 | 97% | 1g |
$250.00 | 2023-12-19 | |
| 1PlusChem | 1P024VIG-250mg |
Ethyl 5-bromo-2-iodothiazole-4-carboxylate |
2044706-77-4 | 97% | 250mg |
$135.00 | 2023-12-19 | |
| Aaron | AR024VQS-5g |
Ethyl 5-bromo-2-iodothiazole-4-carboxylate |
2044706-77-4 | 98% | 5g |
$437.00 | 2025-02-13 | |
| Aaron | AR024VQS-250mg |
Ethyl 5-bromo-2-iodothiazole-4-carboxylate |
2044706-77-4 | 98% | 250mg |
$70.00 | 2025-02-13 | |
| Aaron | AR024VQS-100mg |
Ethyl 5-bromo-2-iodothiazole-4-carboxylate |
2044706-77-4 | 98% | 100mg |
$42.00 | 2025-02-13 | |
| Aaron | AR024VQS-10g |
Ethyl 5-bromo-2-iodothiazole-4-carboxylate |
2044706-77-4 | 98% | 10g |
$694.00 | 2025-02-13 |
Ethyl 5-bromo-2-iodothiazole-4-carboxylate 関連文献
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
2044706-77-4 (Ethyl 5-bromo-2-iodothiazole-4-carboxylate) 関連製品
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
